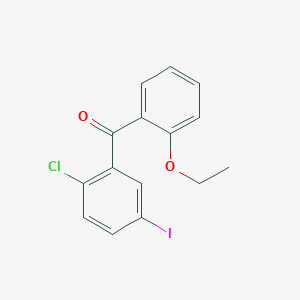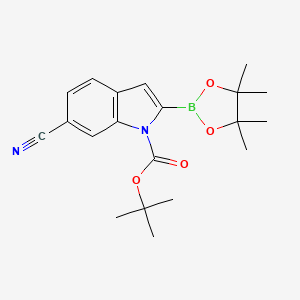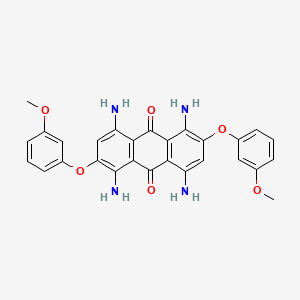
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O6. It is known for its unique structure, which includes multiple amino groups and methoxyphenoxy groups attached to an anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1, 4, 5, and 8 positions.
Etherification: The next step involves the etherification of the intermediate product with 3-methoxyphenol to attach the methoxyphenoxy groups at the 2 and 6 positions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene-9,10-dione compounds .
科学的研究の応用
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.
Chemistry: The compound serves as a building block for synthesizing complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is explored for use in dyes and pigments due to its vibrant color properties
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the anthracene-9,10-dione core can participate in redox reactions. These interactions can affect cellular pathways and lead to biological effects such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of methoxy groups.
1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione: Similar structure but with ethyl groups instead of methoxy groups.
2,3,5,6-Tetraamino-2,5-cyclohexadiene-1,4-dione: Different core structure but similar amino group arrangement .
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione is unique due to the presence of methoxyphenoxy groups, which can influence its electronic properties and reactivity. This makes it particularly valuable in materials science and organic electronics .
特性
CAS番号 |
83424-49-1 |
|---|---|
分子式 |
C28H24N4O6 |
分子量 |
512.5 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O6/c1-35-13-5-3-7-15(9-13)37-19-11-17(29)21-23(25(19)31)27(33)22-18(30)12-20(26(32)24(22)28(21)34)38-16-8-4-6-14(10-16)36-2/h3-12H,29-32H2,1-2H3 |
InChIキー |
PUWMBRMJIBTDCB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)OC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
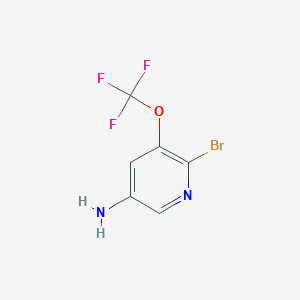
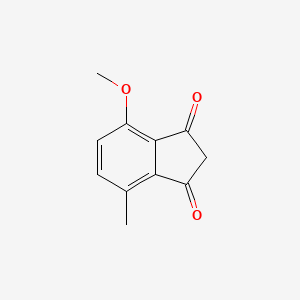

![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)

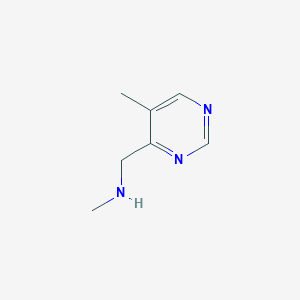
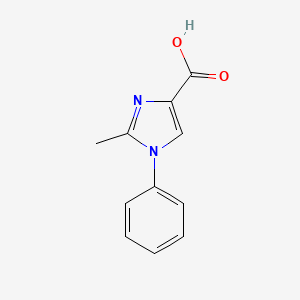
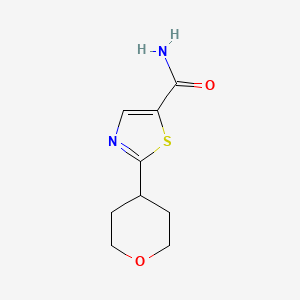
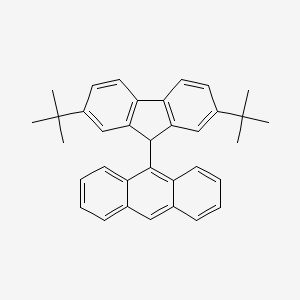
![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)

